molecular formula C26H35Br B14511481 1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene CAS No. 62856-41-1

1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene

Cat. No.: B14511481
CAS No.: 62856-41-1
M. Wt: 427.5 g/mol
InChI Key: RJTDWHTYTAZFJM-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene is an organic compound with the molecular formula C22H29Br It is a brominated derivative of stilbene, characterized by the presence of a bromine atom and a dodecylphenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene typically involves the bromination of 4-[2-(4-dodecylphenyl)ethenyl]benzene. This can be achieved through electrophilic aromatic substitution reactions where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the aromatic ring.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Substitution: Products include phenols or amines depending on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alkanes or alcohols.

Scientific Research Applications

1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dodecylphenyl group can influence the compound’s hydrophobic interactions and binding affinity with other molecules. These interactions can affect the compound’s reactivity and stability in different environments .

Comparison with Similar Compounds

    1-Bromo-4-ethenylbenzene: Similar structure but lacks the dodecylphenyl group.

    4-Bromo-1,2-dimethoxybenzene: Contains methoxy groups instead of the dodecylphenyl group.

    4-Bromoacetophenone: Features a carbonyl group instead of the ethenyl group.

Properties

CAS No.

62856-41-1

Molecular Formula

C26H35Br

Molecular Weight

427.5 g/mol

IUPAC Name

1-bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene

InChI

InChI=1S/C26H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-24(16-14-23)17-18-25-19-21-26(27)22-20-25/h13-22H,2-12H2,1H3

InChI Key

RJTDWHTYTAZFJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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